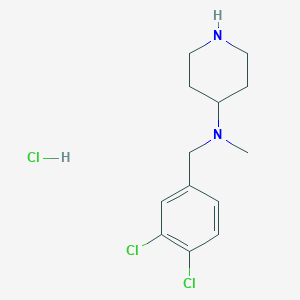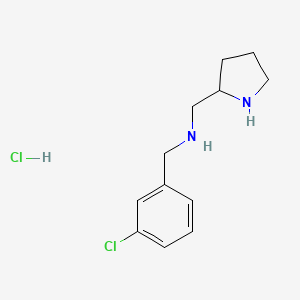
4-(Benzothiazol-2-ylamino)-cyclohexanol
Overview
Description
4-(Benzothiazol-2-ylamino)-cyclohexanol is a compound that features a benzothiazole moiety attached to a cyclohexanol ring. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzothiazol-2-ylamino)-cyclohexanol typically involves the condensation of 2-aminobenzenethiol with cyclohexanone under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions. For example, microwave-assisted synthesis and the use of ionic liquids have been explored to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
4-(Benzothiazol-2-ylamino)-cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzothiazole ring can be reduced under hydrogenation conditions to yield the corresponding tetrahydrobenzothiazole derivative.
Substitution: The amino group on the benzothiazole ring can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: 4-(Benzothiazol-2-ylamino)-cyclohexanone.
Reduction: 4-(Tetrahydrobenzothiazol-2-ylamino)-cyclohexanol.
Substitution: N-alkyl or N-acyl derivatives of this compound
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities. .
Medicine: Explored for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer’s disease, due to its ability to interact with specific molecular targets in the brain
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties
Mechanism of Action
The mechanism of action of 4-(Benzothiazol-2-ylamino)-cyclohexanol involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: It can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.
Fluorescent Probing: The benzothiazole moiety can act as a fluorescent probe, allowing for the visualization of biological processes in real-time
Comparison with Similar Compounds
Similar Compounds
2-(Benzothiazol-2-ylamino)-naphthalene-1,4-dione: Exhibits similar biological activities and is used in antibacterial and anticancer research.
6-Hydroxy-4-methyl-2-oxo-5-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)diazenyl]-1,2-dihydropyridine-3-carbonitrile: Known for its anticancer and antioxidant properties.
2-Aminothiazole-4-carboxylate Schiff bases: Utilized for their antimicrobial and antifungal activities.
Uniqueness
4-(Benzothiazol-2-ylamino)-cyclohexanol stands out due to its unique combination of a benzothiazole moiety and a cyclohexanol ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-ylamino)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c16-10-7-5-9(6-8-10)14-13-15-11-3-1-2-4-12(11)17-13/h1-4,9-10,16H,5-8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIGJAADWPRMQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=NC3=CC=CC=C3S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


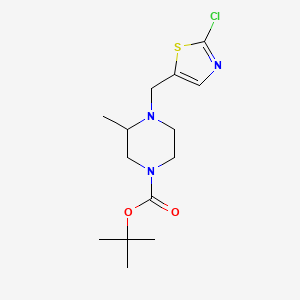

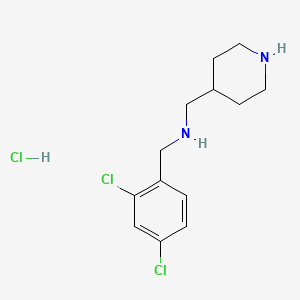
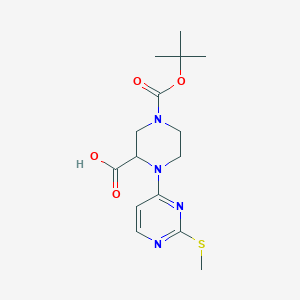

![[1-(3-Chloro-quinoxalin-2-yl)-piperidin-2-yl]-methanol](/img/structure/B3227459.png)
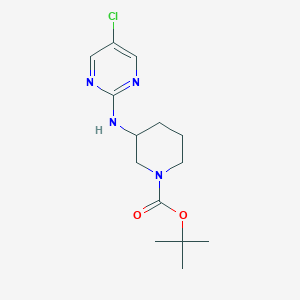
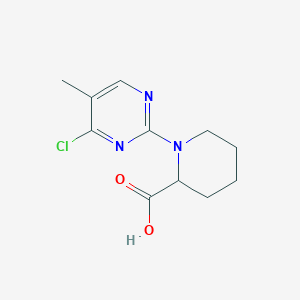
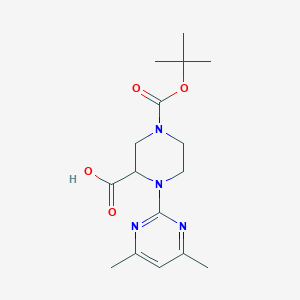
![[1-(5-Fluoro-pyrimidin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B3227476.png)
![[1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-3-yl]-methanol](/img/structure/B3227489.png)
